Kovats Retention Index Separation from (E,E)-Isomer on Standard GC Stationary Phases—Enabling Unambiguous Isomer Identification
Under identical GC conditions (OV-101 capillary column, N₂ carrier, 2 K/min ramp, 80–200 °C), the (3E,5Z)-isomer elutes with a Kovats retention index (RI) of 1050, whereas the (3E,5E)-isomer elutes at RI = 1072 [1]. On the polar Carbowax 20M phase under identical conditions, the (3E,5Z)-isomer records RI = 1488 versus RI = 1524 for the (3E,5E)-isomer [1]. This consistent RI offset (ΔRI ≈ 22 on non-polar; ΔRI ≈ 36 on polar) provides a robust, instrument-independent metric for confirming stereochemical identity that mass spectrometry alone cannot resolve.
| Evidence Dimension | Kovats Retention Index (RI) |
|---|---|
| Target Compound Data | RI = 1050 (OV-101); RI = 1488 (Carbowax 20M) |
| Comparator Or Baseline | (E,E)-isomer: RI = 1072 (OV-101); RI = 1524 (Carbowax 20M) |
| Quantified Difference | ΔRI = 22 (non-polar); ΔRI = 36 (polar); respective elution order confirmed |
| Conditions | Capillary GC, OV-101 (70 m × 0.28 mm) and Carbowax 20M (70 m × 0.28 mm), N₂ carrier, 2 K/min, 80–200 °C (Yamaguchi & Shibamoto 1981) |
Why This Matters
This RI separation is sufficient for unambiguous isomer assignment in complex headspace or distillate samples where co-elution of stereoisomers would otherwise compromise quantitative accuracy and compound identification in food, flavor, and ecological volatile profiling workflows.
- [1] Yamaguchi K, Shibamoto T. Volatile constituents of green tea, Gyokuro (Camellia sinensis L. var Yabukita). J. Agric. Food Chem. 1981;29(2):366-370. doi:10.1021/jf00104a035. Data compiled in NIST Chemistry WebBook. View Source
